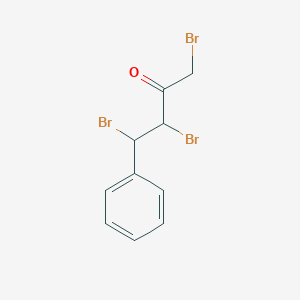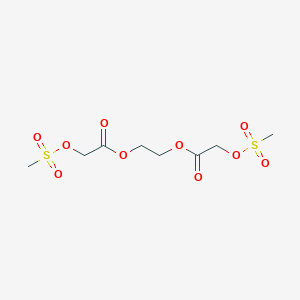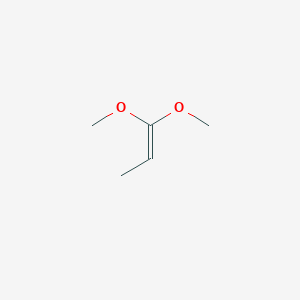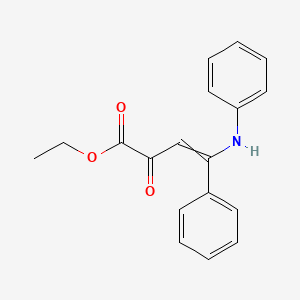
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.332 g/mol It is known for its unique structure, which includes an anilino group, a phenyl group, and an oxo group attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 2-oxo-4-phenylbutyrate with aniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted anilino or phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways . This inhibition can lead to various biological effects, including antimicrobial activity by targeting bacterial menaquinone biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate include:
- Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
- Ethyl 4-chloro-2-oxo-4-phenylbut-3-enoate
- Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its anilino group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
3299-50-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
ethyl 4-anilino-2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)17(20)13-16(14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13,19H,2H2,1H3 |
Clé InChI |
KIJKHUKFYSXIMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


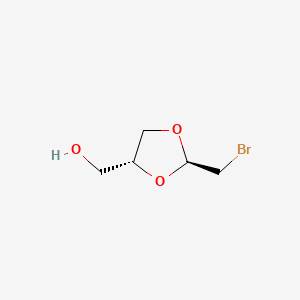
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
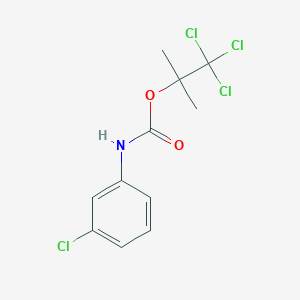
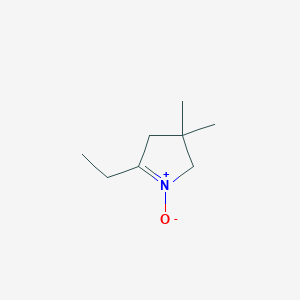


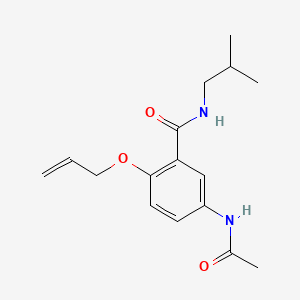
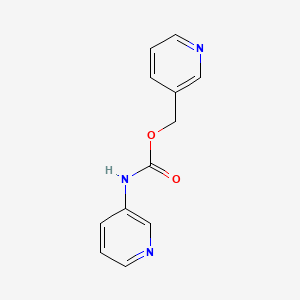
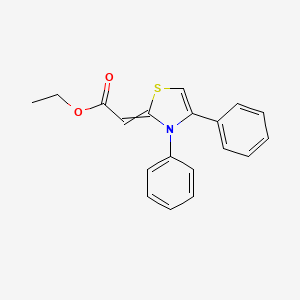
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
